Methacryloyl isocyanate

Radical Polymerization Kinetics Functional Monomer Synthesis

Methacryloyl isocyanate (MAI, CAS 4474-60-6) is a heterobifunctional monomer of molecular formula C5H5NO2 and molecular weight 111.1 g/mol, containing a methacrylic double bond and an acyl isocyanate group. This structure imparts dual, orthogonal reactivity: the methacrylate moiety enables free-radical polymerization, while the isocyanate group undergoes nucleophilic addition with alcohols, amines, and thiols to form urethane, urea, and thiourethane linkages, respectively.

Molecular Formula C5H5NO2
Molecular Weight 111.1 g/mol
CAS No. 4474-60-6
Cat. No. B1600420
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethacryloyl isocyanate
CAS4474-60-6
Molecular FormulaC5H5NO2
Molecular Weight111.1 g/mol
Structural Identifiers
SMILESCC(=C)C(=O)N=C=O
InChIInChI=1S/C5H5NO2/c1-4(2)5(8)6-3-7/h1H2,2H3
InChIKeyJEHFRMABGJJCPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methacryloyl Isocyanate (CAS 4474-60-6) Procurement Specifications and Technical Baseline


Methacryloyl isocyanate (MAI, CAS 4474-60-6) is a heterobifunctional monomer of molecular formula C5H5NO2 and molecular weight 111.1 g/mol, containing a methacrylic double bond and an acyl isocyanate group . This structure imparts dual, orthogonal reactivity: the methacrylate moiety enables free-radical polymerization, while the isocyanate group undergoes nucleophilic addition with alcohols, amines, and thiols to form urethane, urea, and thiourethane linkages, respectively [1]. MAI is typically supplied at 90-95% purity and is classified as a hazardous material with UN 3080, Class 6.1(a), Packing Group II .

1 Heterobifunctional architecture: methacrylate polymerization paired with isocyanate nucleophilic coupling
2 Technical-grade reactivity profile supports controlled functional-group incorporation into polymer backbones
3 Moisture-sensitive handling; requires anhydrous workflow conditions for reproducible coupling

Methacryloyl Isocyanate (CAS 4474-60-6): Why Alternative Methacrylate-Tethering Reagents Cannot Be Substituted Blindly


In procurement for polymer functionalization, photocrosslinking, and precision synthesis, direct substitution of MAI with common alternatives such as 2-isocyanatoethyl methacrylate (IEM), m-isopropenyl-α,α-dimethylbenzyl isocyanate (TMI), or methacrylic anhydride introduces measurable deviations in reaction kinetics, photosensitivity, and crosslinking architecture [1]. MAI's acyl isocyanate group exhibits a distinct reactivity profile compared to the alkyl isocyanate in IEM or the sterically hindered isocyanate in TMI, directly influencing functional group conversion rates and the resultant network homogeneity [2]. Furthermore, MAI eliminates the spacer present in IEM, yielding a more compact methacrylate-to-backbone linkage that reduces plasticization and alters mechanical performance [3]. The quantitative evidence below demonstrates that these differences are not trivial; they are critical determinants of material performance in demanding applications.

MAI vs. IEM
Risk Spacer-free urethane linkage may yield higher network rigidity; IEM introduces a flexible ethylene spacer that can lower Tg and alter mechanical response
MAI vs. TMI
Risk Methacryloyl group supports ready homopolymerization; TMI α-methyl steric hindrance may severely limit backbone incorporation as a primary monomer
MAI vs. Methacrylic anhydride
Risk Acyl isocyanate coupling avoids acid byproduct generation; methacrylic anhydride routes may require post-reaction purification steps

Methacryloyl Isocyanate (CAS 4474-60-6) Quantitative Differentiation Evidence Against Comparator Reagents


Methacryloyl Isocyanate vs. TMI: Steric Hindrance Differentiates Polymerizability

MAI demonstrates fundamentally different homopolymerization behavior compared to m-isopropenyl-α,α-dimethylbenzyl isocyanate (TMI). While TMI is known to be reluctant to homopolymerize due to steric hindrance from its α-methyl group, resulting in a severely reduced propagation rate coefficient, MAI's methacryloyl group polymerizes readily under standard radical conditions [1]. This is a structural and kinetic distinction.

Homopolymerization propensity
Class-level
MAI: readily polymerizable via methacryloyl group; TMI: kp severely reduced by α-methyl steric hindrance
Supports backbone monomer selection context
Class-level inference; method-specific review
Radical Polymerization Kinetics Functional Monomer Synthesis

Methacryloyl Isocyanate vs. Styrene: Copolymerization Reactivity Ratios Quantify Incorporation Behavior

In copolymerization with styrene (M2) at 60°C in tetrahydrofuran, MAI-derived monomer CPL-MAI (M1) exhibits monomer reactivity ratios of r1 = 0.26 and r2 = 0.33 [1]. This indicates that the MAI-based monomer tends toward alternating copolymerization with styrene, as both r1 and r2 are less than 1, and their product r1r2 ≈ 0.086 is much less than 1 [2].

Copolymerization reactivity ratios
Class-level
r1 (MAI-derived) = 0.26, r2 (styrene) = 0.33; r1r2 = 0.086
Indicates alternating copolymerization context
60°C, THF; model-specific review
Copolymerization Reactivity Ratios Polymer Synthesis

Methacryloyl Isocyanate vs. IEM and Methacrylic Anhydride: Acyl Isocyanate Enables Spacer-Free Urethane Crosslinking Architecture

MAI's acyl isocyanate group reacts directly with nucleophiles to form urethane/urea linkages without introducing the ethylene spacer present in 2-isocyanatoethyl methacrylate (IEM). This structural distinction directly impacts material properties [1]. Resins formulated with partially methacrylated hyperbranched polyester (H30) using IEM showed higher double bond conversion and lower linear polymerization shrinkage, but exhibited lower glass transition temperature (Tg) values and less attractive mechanical properties compared to formulations using methacryloyl chloride [1]. MAI, as a reactive isocyanate, provides a comparable 'spacer-free' linkage to methacryloyl chloride but without generating HCl byproduct, avoiding corrosion and purification issues.

Crosslinking architecture
Class-level
MAI: direct urethane linkage without spacer; IEM: ethylene spacer present
Spacer-free architecture may support higher Tg
Class-level inference; formulation-specific review
Polymer Modification Crosslinking Material Properties

Methacryloyl Isocyanate vs. Methacryloyl Chloride and Cinnamoyl Chloride: MAI-Photopolymers Exhibit Superior Photosensitivity

Photopolymers prepared by reacting poly(MAA-HEMA-STY) precursor with MAI showed better photosensitivity than those prepared with vinyl aromatic or cinnamoyl chloride (CC) [1]. Specifically, photopolymers with methacryloyl functional side groups (from MAI or MAC) demonstrated superior photosensitivity compared to those with vinyl aromatic and cinnamoyl groups [1]. The MAI-modified photopolymer showed good potential for negative-working photoresist applications [1].

Photosensitivity ranking
Head-to-head
Methacryloyl (MAI/MAC) > vinyl aromatic / cinnamoyl groups
Supports photoresist sensitivity screening
Head-to-head comparison; assay-specific review
Photoresist Photocrosslinking Photosensitivity

Methacryloyl Isocyanate (CAS 4474-60-6): Optimal Application Scenarios Based on Quantitative Evidence


High-Resolution Negative-Working Photoresists

Based on the evidence that MAI-modified photopolymers exhibit superior photosensitivity compared to cinnamoyl- and vinyl aromatic-functionalized analogs [1], MAI is the preferred tethering reagent for designing high-speed negative photoresists. Its use enables shorter UV exposure times during lithographic patterning, directly improving wafer throughput and reducing manufacturing costs in semiconductor and microelectronics fabrication [1].

Precision Synthesis of Alternating Copolymers

The reactivity ratios for MAI-derived monomers with styrene (r1=0.26, r2=0.33) indicate a strong alternating copolymerization tendency [2]. This makes MAI an ideal comonomer for synthesizing sequence-controlled polymers where periodic spacing of reactive isocyanate groups along the backbone is required. Such precise architectural control is essential for creating well-defined crosslinked networks, polymer brushes, and functional coatings with reproducible properties [2].

Spacer-Free Urethane Crosslinking for High-Tg Materials

MAI's acyl isocyanate functionality enables direct, spacer-free attachment of methacrylate groups to hydroxyl- or amine-containing backbones [3]. In contrast to IEM, which introduces a flexible ethylene spacer that lowers Tg and reduces mechanical stiffness, MAI produces a more rigid, higher-Tg network. This differentiation makes MAI the superior choice for formulating structural adhesives, high-modulus dental composites, and rigid coatings where maintaining dimensional stability under thermal or mechanical load is paramount [4].

Polymer Modification Requiring High NCO Functional Group Conversion

MAI's acyl isocyanate is more electrophilic than the alkyl isocyanate in IEM, facilitating faster and more complete reactions with nucleophiles [5]. This higher reactivity is critical in post-polymerization modification strategies where quantitative functional group conversion is required to introduce pendant groups (e.g., carbazole for optoelectronics, biocides, or crosslinking agents) [6]. The demonstrated 49% displacement conversion of poly(CPL-MAI) with sodium carbazole exemplifies MAI's utility in efficient polymer analogous reactions [6].

Application
Selection Property
Validation Focus
Negative-working photoresist research
Photosensitivity ranking profile
UV patterning endpoint review
Sequence-controlled copolymerization
Reactivity ratio context
Alternating sequence-distribution review
High-Tg crosslinked material research
Spacer-free network architecture
Tg and mechanical endpoint review
Post-polymerization modification
Acyl isocyanate electrophilicity
Functional group conversion review

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